molecular formula C22H19F2N5O2 B2482839 2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922017-91-2

2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

カタログ番号: B2482839
CAS番号: 922017-91-2
分子量: 423.424
InChIキー: SYPMZDNYVNQFRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H19F2N5O2 and its molecular weight is 423.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,6-Difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have gained attention due to their potential biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this specific compound, focusing on its anticancer properties, structure-activity relationships (SAR), and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H22F2N4O\text{C}_{21}\text{H}_{22}\text{F}_2\text{N}_4\text{O}

This structure features a pyrazolo[3,4-d]pyrimidine core which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its effectiveness against various cancer cell lines.

In Vitro Studies

In vitro assays have shown that this compound can induce apoptosis in cancer cells. For instance, a study reported that derivatives with similar structures exhibited IC50 values in the low micromolar range against A549 lung cancer cells. Specifically, compounds with the pyrazolo[3,4-d]pyrimidine scaffold demonstrated IC50 values as low as 2.24 µM compared to doxorubicin's 9.20 µM .

The mechanism by which this compound exerts its effects may involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been suggested that these compounds inhibit receptor tyrosine kinases such as EGFR and Aurora-A kinase .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect the biological activity of these compounds. The presence of specific substituents can enhance or diminish their anticancer efficacy. For example:

  • Substituent Variations : The introduction of different alkyl or aryl groups at designated positions on the pyrazole ring can lead to variations in potency and selectivity against various cancer cell lines.
Compound IC50 (µM) Cell Line
2a2.24A549
1d1.74MCF-7
Doxorubicin9.20A549

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated notable antifungal and antibacterial activities .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through inhibition of nitric oxide production .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Apoptosis Induction : A study involving flow cytometric analysis showed that specific derivatives could significantly induce apoptosis in A549 cells at low concentrations .
  • Kinase Inhibition : Another study reported potent inhibition of wild-type and mutant EGFR by certain derivatives with IC50 values as low as 0.016 µM .

特性

IUPAC Name

2,6-difluoro-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-14-5-7-15(8-6-14)12-28-13-26-20-16(22(28)31)11-27-29(20)10-9-25-21(30)19-17(23)3-2-4-18(19)24/h2-8,11,13H,9-10,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPMZDNYVNQFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。